Structural Differentiation: Pyrrolidine Regioisomerism (C-2 vs. C-4/C-6) on the Pyrimidine Core
CAS 1396861-41-8 positions the pyrrolidine substituent at the pyrimidine C-2 position, whereas the closest commercially available structural analog CAS 1396856-16-8 bears the pyrrolidine at the C-6 position of the pyrimidine ring [1]. In kinase inhibitor chemotypes, the C-2 substituent on the pyrimidine typically projects toward the solvent-exposed region or the ribose pocket, while the C-4/C-6 positions are more frequently involved in hinge-region hydrogen bonding [2]. This regiochemical difference is expected to produce distinct target engagement profiles. However, direct comparative biochemical or cellular data for these two compounds are not publicly available, and the differentiation is inferred from established pyrimidine kinase inhibitor SAR literature rather than direct measurement.
| Evidence Dimension | Regiochemistry of pyrrolidine attachment on pyrimidine |
|---|---|
| Target Compound Data | 2-(pyrrolidin-1-yl)pyrimidin-5-yl urea (C-2 substituted) |
| Comparator Or Baseline | 6-(pyrrolidin-1-yl)pyrimidin-4-yl urea (C-6 substituted; CAS 1396856-16-8) |
| Quantified Difference | Not quantifiable without direct comparative assay data; differentiation is structural only |
| Conditions | Structural comparison based on chemical structure; no biological assay data available for either compound |
Why This Matters
For kinase profiling campaigns, the regioisomeric form of the pyrimidine substitution can determine which kinase subfamily is targeted, making this a critical consideration for procurement decisions when selecting screening library candidates.
- [1] ChemSrc. 1-(2-Ethoxyphenyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea. CAS 1396856-16-8. Accessed 2026-04-29. (Structural comparator: pyrrolidine at C-6 vs. target compound C-2 substitution.) View Source
- [2] Ghose, A.K. et al. Knowledge-Based Prediction of Kinase Inhibitor Selectivity. J. Med. Chem. 2008. (Establishes general SAR principles for pyrimidine hinge-binding motifs in kinase inhibitors.) View Source
